2-Aminobenzanilide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

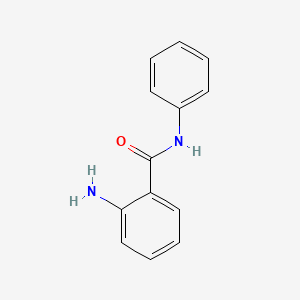

2-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPVTENMNDHFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196076 | |

| Record name | Benzamide, 2-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4424-17-3 | |

| Record name | 2-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-amino-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Aminobenzanilide (CAS No: 4424-17-3). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics. This document includes tabulated quantitative data, in-depth experimental protocols for property determination, and visual representations of synthetic and analytical workflows.

Introduction

This compound, also known as 2-amino-N-phenylbenzamide, is an aromatic amide with the chemical formula C₁₃H₁₂N₂O. Its structure, featuring both an amino group and an amide linkage on a biphenyl (B1667301) framework, makes it a versatile intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its application in medicinal chemistry, materials science, and chemical research, ensuring proper handling, formulation, and quality control.

Physicochemical Properties

The physical properties of this compound have been determined through various analytical techniques. A summary of these key properties is presented below.

General Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystalline solid | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Density | 1.1128 g/cm³ (rough estimate) | [2] |

| pKa | 13.24 ± 0.70 (Predicted) | [2] |

Thermal Properties

| Property | Value | Source |

| Melting Point | 133-134 °C | [2] |

| Boiling Point | 352.09 °C (rough estimate) | [2] |

Solubility Profile

This compound exhibits varying solubility depending on the solvent's polarity.

| Solvent Type | Solubility | Rationale | Source |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding interactions with the amino and amide groups. | [1] |

| Aprotic Polar (e.g., DMSO, DMF) | Soluble | Favorable dipole-dipole interactions. | [1] |

| Water | Limited | The hydrophobic nature of the two aromatic rings predominates. | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the physical properties of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of isatoic anhydride (B1165640) with aniline (B41778).[3]

Materials:

-

Isatoic anhydride

-

Aniline

-

Ethanol (EtOH)

-

Iodine (I₂) (catalyst)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

To a solution of isatoic anhydride (1.0 eq) in ethanol, add aniline (1.0 eq) and a catalytic amount of iodine (10 mol%).

-

Heat the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, followed by recrystallization from dichloromethane/hexane to afford pure 2-amino-N-phenylbenzamide.[3]

Melting Point Determination

The melting point is determined using the capillary method with a calibrated digital melting point apparatus.[4]

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent.[5]

Materials:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Thermostatically controlled shaker bath

-

Vials with airtight seals

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the solid to settle.

-

Withdraw a sample of the supernatant and immediately filter it through a syringe filter.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Spectroscopic Characterization

Instrument: 400 MHz NMR Spectrometer Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) Procedure:

-

Dissolve a small amount of this compound in DMSO-d₆ in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

The expected chemical shifts (δ) are observed as follows: a singlet for the amide proton around 9.99 ppm, multiplets for the aromatic protons between 6.57 and 7.71 ppm, and a broad singlet for the amine protons around 6.32 ppm.[3]

Instrument: FT-IR Spectrometer Sample Preparation: KBr pellet method Procedure:

-

Mix a small amount of dry this compound with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Acquire the FT-IR spectrum.

-

Characteristic absorption bands are expected for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.

Conclusion

This technical guide has summarized the key physical properties of this compound and provided detailed experimental protocols for its synthesis and characterization. The presented data and methodologies are crucial for the effective utilization of this compound in research and development. The structured presentation of quantitative data and visual workflows aims to facilitate a deeper understanding and practical application of this information.

References

Synthesis of 2-Aminobenzanilide from Isatoic Anhydride: A Technical Guide

Introduction

Isatoic anhydride (B1165640), a readily available and versatile reagent, serves as a cornerstone in the synthesis of a wide array of heterocyclic compounds and substituted anthranilic acid derivatives.[1] One of its most prominent applications is in the synthesis of 2-aminobenzamides through reaction with primary and secondary amines. These 2-aminobenzamide (B116534) scaffolds are of significant interest to the pharmaceutical and drug development sectors as they are integral components of many biologically active molecules.[2] This technical guide provides an in-depth overview of the synthesis of 2-aminobenzanilides from isatoic anhydride, detailing the reaction mechanism, experimental protocols for both conventional and microwave-assisted methods, and a summary of reaction outcomes.

Reaction Mechanism

The synthesis of 2-aminobenzamides from isatoic anhydride proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the amine on one of the electrophilic carbonyl groups of the isatoic anhydride.[3] This is followed by the opening of the anhydride ring and a subsequent decarboxylation (loss of CO2) to yield the final 2-aminobenzamide product.[3] This process is generally high-yielding and can be adapted to various reaction conditions.[1]

Methods of Synthesis

Two primary methodologies are employed for this synthesis: conventional heating under reflux and microwave-assisted synthesis.

-

Conventional Heating: This classical approach involves heating the isatoic anhydride and the amine in a suitable high-boiling point solvent, such as dimethylformamide (DMF) or benzene (B151609), under reflux for several hours.[3]

-

Microwave-Assisted Synthesis: As a modern alternative, microwave-assisted organic synthesis (MAOS) offers a significant acceleration of the reaction.[2] This method dramatically reduces reaction times from hours to minutes, often requiring only a few drops of a polar solvent like DMF to facilitate microwave energy absorption.[1][2]

The general workflow for both laboratory procedures is outlined below.

Data Presentation: Reaction of Isatoic Anhydride with Various Amines

The reaction of isatoic anhydride with a selection of primary amines demonstrates the versatility of this synthesis. The choice of heating method can impact both reaction time and yield.[2]

| Entry | Amine | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | 4-Fluoroaniline (B128567) | Conventional | DMF | Heating | - | 72 | [1] |

| 2 | 4-Fluoroaniline | Microwave (140W) | DMF (drops) | - | 10 min | 65 | [1] |

| 3 | p-Toluidine (B81030) | Conventional | Benzene | Heating | - | 97 | [1][3] |

| 4 | Isopropylamine | Conventional | Ethylene Dichloride | 55 | 3 h | 90.9 | [1][4] |

| 5 | Dimethylamine | Conventional | - | - | 15 min | ~50 | [1] |

Note: "-" indicates data not specified in the source.

Experimental Protocols

The following protocols provide detailed methodologies for both conventional and microwave-assisted synthesis.

Protocol 1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide[1][3]

Materials:

-

Isatoic anhydride (1 equivalent)

-

p-Toluidine (1 equivalent)

-

Dimethylformamide (DMF) or Benzene

-

Ice-cold water

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1 eq., 5-10 mmol) in a suitable amount of DMF (5-10 mL).[3]

-

Add a solution of p-toluidine (1 eq., 5-10 mmol) dissolved in DMF (5-10 mL) to the flask.[3]

-

Heat the reaction mixture under reflux for approximately 6 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate.[3]

-

Pour the reaction mixture into ice-cold water to ensure complete precipitation.[1]

-

Collect the solid precipitate by filtration and wash thoroughly with cold water.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent like benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.[1][3]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide[1][2]

Materials:

-

Isatoic anhydride (1 equivalent)

-

4-Fluoroaniline (1 equivalent)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Microwave-safe reaction vessel

-

Ice-cold water

-

Filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, place isatoic anhydride (1 eq., 5-10 mmol) and 4-fluoroaniline (1 eq., 5-10 mmol).[1][3]

-

Add a few drops of DMF to the mixture.[1]

-

Seal the vessel and expose the reaction mixture to microwave irradiation (e.g., 140 W) for 4-10 minutes.[1][3]

-

After the irradiation is complete, allow the reaction vessel to cool to room temperature.[1]

-

Add ice-cold water to the reaction mixture to induce the precipitation of the product.[1][3]

-

Filter the solid precipitate and wash it with cold water.[1]

-

If necessary, the collected solid can be purified by recrystallization.[1]

The synthesis of 2-aminobenzanilides from isatoic anhydride is a robust and highly efficient chemical transformation. The microwave-assisted method, in particular, offers a significant advantage in terms of reaction speed, making it an invaluable tool for the rapid synthesis of compound libraries for high-throughput screening in drug discovery.[2] While conventional heating may offer higher yields for certain thermally sensitive compounds, both methods provide reliable access to this important class of molecules, underscoring the utility of isatoic anhydride in modern medicinal chemistry.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-Aminobenzanilide (also known as 2-amino-N-phenylbenzamide), a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate comparison and replication.

This compound, with the molecular formula C₁₃H₁₂N₂O, consists of an amino group attached to a benzamide (B126) moiety.[1] It is a stable organic compound with a melting point of 132-134°C.[1][4] Its structure serves as a versatile building block for the creation of various heterocyclic systems, including quinazolinones, which are found in numerous approved drugs.[5]

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several distinct chemical pathways. The most prevalent and versatile method involves the reaction of isatoic anhydride (B1165640) with primary amines. Other significant routes include the reduction of corresponding nitro compounds and advanced catalytic C-H amidation reactions.

Synthesis from Isatoic Anhydride

The reaction between isatoic anhydride and a primary amine (in this case, aniline (B41778) to form the parent this compound) is a widely used, high-yielding method.[2] The mechanism proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide (B116534) product.[2][3] This reaction can be performed using conventional heating or can be significantly accelerated using microwave irradiation.[2][3]

Caption: General workflow for this compound synthesis from isatoic anhydride.

The mechanistic pathway involves several key steps. The initial nucleophilic addition of the amine to a carbonyl carbon of the isatoic anhydride leads to the formation of a tetrahedral intermediate. This intermediate then undergoes ring-opening, followed by the elimination of carbon dioxide to afford the stable 2-aminobenzamide product.

Caption: Mechanism of this compound formation from isatoic anhydride.

Synthesis via Reduction of Nitro Compounds

Another common approach for synthesizing aromatic amines is the reduction of a corresponding nitro-substituted precursor. For this compound, this can be achieved by reducing a nitro-substituted benzanilide. A documented method involves the reduction of N-(3-nitrophenyl)benzamide using iron powder and ammonium (B1175870) chloride in ethanol (B145695).[6]

A related, concerted pathway has been described for the synthesis of 2-aminobenzamide from 2-nitrobenzonitrile, where a copper catalyst facilitates both the hydrolysis of the nitrile group to an amide and the simultaneous reduction of the nitro group.[7]

Caption: General pathway for synthesis via reduction of a nitro-precursor.

Advanced Catalytic Methods: C-H Amidation

Modern synthetic organic chemistry offers more direct routes through C-H activation and amidation. While not always producing this compound directly, these methods are powerful for creating its derivatives.

-

Iridium(III)-Catalyzed C-H Amidation : This method allows for the synthesis of 2-aminobenzaldehyde (B1207257) derivatives through the aldimine-directed C-H amidation of arenes using N-acyl azides.[8] This provides a framework that can be further elaborated into various biologically active heterocycles.[8]

-

Rhodium(III)-Catalyzed C-H Amidation : A protocol has been developed for the amidation of anilide C-H bonds with isocyanates.[9] This technique provides a direct and efficient synthesis of N-acyl anthranilamides, which are structurally related to this compound.[9]

Quantitative Data Summary

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride has been reported under various conditions, with yields often being excellent. The following table summarizes quantitative data from cited literature, showcasing the versatility of this method with different amines and reaction conditions.[2]

| Entry | Amine | Method | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | 4-Fluoroaniline (B128567) | Conventional | DMF | Heating | - | 72 |

| 2 | 4-Fluoroaniline | Microwave (140W) | DMF (drops) | - | 10 min | 65 |

| 3 | p-Toluidine (B81030) | Conventional | Benzene (B151609) | Heating | - | 97 |

| 4 | Isopropyl amine | Conventional | Ethylene Dichloride | 55 | 3 h | 90.9 |

| 5 | Dimethyl amine | Conventional | - | - | 15 min | ~50 |

Experimental Protocols

The following protocols are detailed methodologies for the key synthesis of 2-aminobenzamide derivatives from isatoic anhydride.

Protocol 1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide[2]

-

Materials :

-

Isatoic anhydride (1 equivalent)

-

p-Toluidine (1 equivalent)

-

Dimethylformamide (DMF) or Benzene

-

Ice-cold water

-

Round-bottom flask, condenser, heating mantle

-

-

Procedure :

-

In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of DMF or benzene.[2]

-

Add p-toluidine (1 equivalent) to the solution.[2]

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[2]

-

Pour the reaction mixture into ice-cold water to precipitate the product.[2]

-

Collect the solid precipitate by filtration and wash it with cold water.[2]

-

Recrystallize the crude product from benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.[2]

-

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide[2][3]

-

Materials :

-

Isatoic anhydride (1 equivalent)

-

4-Fluoroaniline (1 equivalent)

-

Dimethylformamide (DMF, a few drops)

-

Microwave reactor and microwave-safe vessel

-

Ice-cold water

-

-

Procedure :

-

In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).[2]

-

Expose the reaction mixture to microwave irradiation (e.g., 140 W) for approximately 10 minutes.[2][3]

-

After the irradiation is complete, cool the reaction vessel to room temperature.[2]

-

Add ice-cold water to the reaction mixture to induce the precipitation of the product.[2][3]

-

Filter the solid precipitate and wash it with cold water to collect the desired 2-amino-N-(4-fluorophenyl)benzamide.[2] Further purification can be performed by recrystallization if necessary.[2]

-

Protocol 3: Synthesis of 3'-Aminobenzanilide via Nitro Reduction[6]

-

Materials :

-

N-(3-nitrophenyl)benzamide

-

Ethanol

-

Iron powder

-

Ammonium chloride

-

-

Procedure :

-

Dissolve N-(3-nitrophenyl)benzamide in ethanol (20 mL).[6]

-

Add an aqueous solution of iron powder (2.5 g) and ammonium chloride (0.53 g, 10 mmol).[6]

-

Heat the reaction mixture to reflux for 2 hours.[6]

-

After the reaction is complete, filter the mixture while it is still hot.[6]

-

Collect the filtrate and evaporate it to dryness using a rotary evaporator.[6]

-

Dissolve the resulting solid in acetone and filter to remove any insoluble matter.[6]

-

Collect the filtrate and evaporate it to dryness to yield the final product.[6]

-

References

- 1. Buy this compound | 4424-17-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 4424-17-3 | FA69913 | Biosynth [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. 3'-Aminobenzanilide | 16091-26-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Aminobenzanilide: A Technical Guide

Introduction

2-Aminobenzanilide, also known as N-phenylanthranilamide, is an organic compound with the chemical formula C₁₃H₁₂N₂O. It serves as a valuable building block in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, as well as distinct resonances for the amine and amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.0 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~ 5.5 - 4.5 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~ 8.0 - 9.0 | Broad Singlet | 1H | -NH- (Amide group) |

Note: The chemical shifts of the -NH₂ and -NH- protons are concentration and solvent dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 168 | C=O (Amide carbonyl) |

| ~ 148 | Aromatic C-NH₂ |

| ~ 138 | Aromatic C-NH |

| ~ 132 - 116 | Aromatic CH |

| ~ 115 | Aromatic C (quaternary) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The data for this compound, typically acquired as a solid sample, reveals characteristic absorptions for the amine, amide, and aromatic moieties. For a closely related compound, 2-amino-N-(4-methylphenyl)benzamide, specific N-H and C=O stretching frequencies have been reported.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3465 - 3360 | Strong, Sharp | N-H stretch (asymmetric and symmetric, -NH₂) |

| ~ 3270 | Medium, Broad | N-H stretch (-NH-) |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 1637 | Strong, Sharp | C=O stretch (Amide I band) |

| ~ 1580 | Medium | N-H bend (Amide II band) / C=C stretch (aromatic) |

| ~ 1520 | Medium | C=C stretch (aromatic) |

| ~ 1290 | Medium | C-N stretch |

| ~ 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 212.25 g/mol .[2] Mass spectrometric analysis typically shows a molecular ion peak corresponding to this mass. For aromatic amides, a common fragmentation pattern involves the cleavage of the N-CO bond, leading to a resonance-stabilized benzoyl cation, which can further fragment with the loss of CO to form a phenyl cation.[3]

| m/z | Relative Intensity (%) | Assignment |

| 212 | Moderate | [M]⁺ (Molecular ion) |

| 120 | High | [C₇H₆NO]⁺ (Benzoyl cation fragment) |

| 92 | High | [C₆H₆N]⁺ (Anilino fragment) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set to approximately 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

-

The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

A small amount of the solid this compound is placed in a capillary tube.

-

The capillary tube is introduced into the mass spectrometer via a direct insertion probe.

Instrumentation and Data Acquisition:

-

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source.

-

The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

The Solubility of 2-Aminobenzanilide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-aminobenzanilide, including experimental protocols and analytical methodologies.

Introduction

This compound, also known as 2-amino-N-phenylbenzamide, is an organic compound with the molecular formula C₁₃H₁₂N₂O.[1][2] It presents as a white to light yellow powder or crystalline material under standard conditions.[1] With a molecular weight of 212.25 g/mol , this compound is a key intermediate in various synthetic pathways and is also utilized as a fluorescent tag, particularly in glycan analysis.[1][3][4] Understanding its solubility in different solvents is crucial for its application in chemical synthesis, purification, formulation development, and various biological assays. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, details a robust experimental protocol for its determination, and outlines relevant analytical techniques.

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding of its solubility can be derived from its chemical structure and available descriptions.[1] The presence of both a polar amino group and an amide linkage, combined with a significant nonpolar aromatic structure, results in a varied solubility profile.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | Favorable hydrogen bonding interactions between the solvent and the amino and amide groups of this compound.[1] |

| Aprotic Polar | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good to Moderate | Dipole-dipole interactions and the ability of these solvents to accommodate the aromatic portions of the molecule contribute to solubility.[1] |

| Moderately Polar | Ethyl Acetate, Chloroform | Good | A balance between polar and nonpolar interactions facilitates dissolution.[1] |

| Nonpolar Aromatic | Benzene | Moderate | π-π stacking interactions between the aromatic rings of the solvent and the solute.[1] |

| Aqueous | Water | Limited | The dominant hydrophobic character of the large aromatic system limits solubility despite the presence of polar functional groups.[1] |

Experimental Protocols

The determination of solubility is a fundamental aspect of physicochemical characterization. The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is a detailed methodology that can be adapted for the determination of this compound solubility.

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade solvents

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to confirm that equilibrium has been achieved.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[5][6] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The logical flow of the isothermal saturation method for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the determination of this compound solubility.

Analytical Method for Quantification

A reliable and validated analytical method is essential for the accurate quantification of the dissolved this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

HPLC Method Parameters (General Example for Benzanilides):

-

Column: A C18 reverse-phase column is often suitable.[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used.[7]

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Quantification: A calibration curve is constructed by injecting standard solutions of this compound at known concentrations and plotting the peak area against the concentration.

Alternatively, for a simpler and quicker analysis, UV-Vis spectrophotometry can be employed, provided that no other components in the solution interfere with the absorbance of this compound at its λmax.[6]

Signaling Pathways and Logical Relationships

Currently, there is no significant information in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. Its primary roles are in synthetic chemistry and as a fluorescent labeling agent.

The logical relationship in its solubility is governed by the principle of "like dissolves like." The polarity and hydrogen bonding capabilities of the solvent must be compatible with the functional groups and overall structure of the this compound molecule to achieve significant solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the pharmaceutical and chemical sciences. While quantitative data remains sparse, the qualitative solubility profile, coupled with the detailed experimental protocol for its determination, offers a strong basis for handling and utilizing this compound effectively. The provided workflow and information on analytical methods will enable the generation of precise and reliable solubility data, which is indispensable for informed decision-making in research and development.

References

- 1. Buy this compound | 4424-17-3 [smolecule.com]

- 2. 2-Amino-N-phenylbenzamide | C13H12N2O | CID 78142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-AMINOBENZANILIDE | 4424-17-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]

- 7. Separation of Benzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Aminobenzanilide Derivatives: Synthesis and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminobenzanilide derivatives, a class of compounds demonstrating significant potential in drug discovery and development. The document details their synthesis, highlights key biological activities, and provides in-depth experimental protocols for their preparation and evaluation.

Introduction to this compound Derivatives

This compound and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antithrombotic, and anti-inflammatory agents. Their therapeutic effects are often attributed to their ability to interact with various biological targets, including enzymes and signaling pathways crucial in disease progression. This guide will focus on three prominent areas of their application: as histone deacetylase (HDAC) inhibitors, antimicrobial agents, and antithrombotic agents targeting Factor Xa.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the reaction of isatoic anhydride (B1165640) with a variety of primary amines. This reaction proceeds via a nucleophilic attack of the amine on a carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to form the desired 2-aminobenzamide (B116534) product.[1] Both conventional heating and microwave-assisted methods have been successfully employed, with the latter often offering advantages in terms of reaction time and efficiency.[2]

General Synthesis Workflow

The general workflow for the synthesis of this compound derivatives from isatoic anhydride is depicted below. This process involves the reaction of isatoic anhydride with a substituted amine, which can be performed under either conventional heating or microwave irradiation.

References

The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzanilide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of therapeutic agents. Its unique structural features allow for facile derivatization, enabling the exploration of vast chemical space and the optimization of pharmacological activity. This technical guide provides a comprehensive overview of the significant applications of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Applications: Targeting Histone Deacetylases

A significant area of research for this compound derivatives is in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the aberrant silencing of tumor suppressor genes. This compound-based compounds have been designed to chelate the zinc ion in the active site of HDACs, leading to their inhibition and the reactivation of tumor suppressor gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data: HDAC Inhibitory Activity

A number of this compound derivatives have demonstrated potent inhibitory activity against various HDAC isoforms, with some compounds exhibiting IC50 values in the nanomolar range.

| Compound ID | Linker | R Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| 1 | Methylene | Phenyl | 50 | - | - | [1] |

| 2 | Methylene | 4-Fluorophenyl | 30 | - | - | [1] |

| 3 | Methylene | 2-Thienyl | 20 | - | - | [1] |

| 4 | Amide | 3-Indolyl | 130 | 280 | 310 | [2] |

| 5 | Amide | 2-Thienyl | 260 | 2470 | >10000 | [2] |

Signaling Pathway: HDAC Inhibitor-Induced Apoptosis

HDAC inhibitors primarily induce apoptosis through the intrinsic and extrinsic pathways by altering the expression of key regulatory proteins. The following diagram illustrates the central mechanisms involved.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Aminobenzanilide as a Precursor for Heterocyclic Compounds

Introduction

This compound, with the chemical formula C₁₃H₁₂N₂O, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Its structure, featuring a primary aromatic amine and an amide linkage on adjacent positions of a benzene (B151609) ring, provides two reactive centers that can participate in various cyclization reactions. This unique arrangement makes it an ideal precursor for constructing fused heterocyclic systems, many of which form the core scaffolds of pharmacologically active molecules.[2][3][4][5] This guide explores the synthesis of three major classes of heterocycles from this compound and its derivatives: Quinazolinones, Benzodiazepines, and Acridones, providing quantitative data, detailed experimental protocols, and workflow visualizations.

Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidine (B1678525) ring.[6] This scaffold is found in numerous natural alkaloids and is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[6][7][8][9] The synthesis of quinazolinones often involves the cyclization of 2-aminobenzamide (B116534) or its N-substituted analogue, this compound, with a one-carbon (C1) source.[10]

Synthetic Strategies and Quantitative Data

Various methods have been developed for the synthesis of quinazolinones from 2-aminobenzamide derivatives, employing different catalysts, oxidants, and C1 sources. These strategies range from metal-catalyzed oxidative cyclizations to metal-free condensation reactions.

| Method | Precursors | Catalyst/Reagent | Conditions | Yield | Reference |

| Copper-Catalyzed Aerobic Oxidation | 2-Aminobenzamide, Methanol (B129727) | Copper Complex, Cs₂CO₃ | Oxygen atmosphere | Good to Excellent | [10] |

| Manganese Dioxide-Catalyzed Oxidation | Anthranilamides, Alcohols | α-MnO₂, TBHP (oxidant) | Reflux | Not Specified | [11] |

| Vanadium-Catalyzed Oxidation | 2-Aminobenzamides, Alcohols/Aldehydes | VO(acac)₂ | Molecular Oxygen | Good to Excellent | [12] |

| Metal-Free Condensation | 2-Aminobenzamide, Benzylamine | H₂O₂ (oxidant) | High Temperature | Not Specified | [12] |

| Three-Component Annulation | 2-Aminobenzamides, Isothiocyanates, Alkyl Bromides | None (Catalyst-free) | CH₃CN, 80 °C, 12h | Good | [13] |

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis

This protocol is adapted from the synthesis of quinazolinones from 2-aminobenzamide and methanol, a method that highlights the principles of green chemistry.[10]

Materials:

-

This compound (1.0 mmol)

-

Copper Catalyst (e.g., Cu(OAc)₂, 5 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 mmol)

-

Methanol (Solvent and C1 source, 5 mL)

Procedure:

-

To a round-bottom flask, add this compound, the copper catalyst, and cesium carbonate.

-

Add methanol to the flask.

-

Fit the flask with a condenser and stir the reaction mixture under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

-

Heat the mixture to reflux and maintain for the required reaction time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired quinazolinone derivative.

Reaction Pathway Visualization

References

- 1. Buy this compound | 4424-17-3 [smolecule.com]

- 2. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2'-Aminobenzanilide (CAS 4424-17-3) and 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid (CAS 428468-34-2)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and suppliers of two distinct compounds: 2'-Aminobenzanilide and 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information for laboratory and research applications.

Part 1: 2'-Aminobenzanilide (CAS 4424-17-3)

2'-Aminobenzanilide, also known as Anthranilanilide or 2-Amino-N-phenylbenzamide, is a versatile chemical compound with applications ranging from a fluorescent tag in glycan analysis to a scaffold for developing potent enzyme inhibitors.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2'-Aminobenzanilide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4424-17-3 | |

| Molecular Formula | C₁₃H₁₂N₂O | |

| Molecular Weight | 212.25 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 131.0 to 135.0 °C | |

| Boiling Point | 352.09°C (rough estimate) | |

| Purity | >95.0% (T)(HPLC) | |

| Storage | Room temperature, in a cool and dark place (<15°C), under inert gas |

Synthesis

2'-Aminobenzanilide can be synthesized from isatoic anhydride (B1165640) and aniline (B41778).[1] The reaction involves the nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[1]

Materials:

-

Isatoic anhydride

-

Aniline

-

Dimethylformamide (DMF)

-

Ice-cold water

-

Filtration apparatus

-

Round-bottom flask

-

Condenser

-

Heating mantle

Procedure: [1]

-

In a round-bottom flask, dissolve 1 equivalent of isatoic anhydride in a suitable amount of DMF.

-

Add 1 equivalent of aniline to the solution.

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like benzene.

A microwave-assisted synthesis can also be employed for a more rapid reaction.[1]

Caption: Synthesis workflow for 2'-Aminobenzanilide.

Biological Activity and Applications

2'-Aminobenzanilide and its derivatives exhibit a range of biological activities, making them valuable in drug discovery and chemical biology.

Derivatives of 2-aminobenzanilide have been identified as potent and selective inhibitors of histone deacetylases (HDACs), particularly class I HDACs 1 and 3.[2][3] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In diseases like cancer and Friedreich's ataxia, HDACs are often dysregulated.[3][5]

The mechanism of action of 2-aminobenzamide (B116534) HDAC inhibitors involves a slow-on/slow-off binding to the active site of HDAC1 and HDAC3.[2] This prolonged engagement is crucial for their efficacy in reversing gene silencing.[2] By inhibiting HDACs, these compounds lead to hyperacetylation of histones, a more open chromatin structure, and reactivation of silenced genes.[4] Specifically, in Friedreich's ataxia, these inhibitors have been shown to increase the expression of the FXN gene.[2][5]

Caption: Mechanism of HDAC inhibition by 2'-aminobenzanilide derivatives.

2'-Aminobenzanilide (often referred to as 2-aminobenzamide or 2-AB in this context) is a widely used fluorescent tag for the analysis of N-glycans released from glycoproteins.[6][7] The labeling process involves a reductive amination reaction between the primary amine of 2-AB and the reducing end of the glycan.[7] The resulting fluorescently labeled glycans can be detected with high sensitivity in techniques like HILIC-UHPLC-FLR (Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection).[6]

This protocol is a modified version from Ruhaak et al.[8]

Materials:

-

Aqueous solution of released N-glycans

-

2-aminobenzamide (2-AB) stock solution (48 mg/mL in DMSO)

-

Freshly prepared 1 M sodium cyanoborohydride in DMSO

-

Acetic acid

-

Acetonitrile

-

C18-based Solid Phase Extraction (SPE) mini-column

Procedure: [8]

-

Take 100 µL of the aqueous glycan solution.

-

Add 50 µL of the 2-AB stock solution.

-

Add 50 µL of the freshly prepared 1 M sodium cyanoborohydride solution.

-

Add acetic acid to a final concentration of 15% (v/v).

-

Incubate the reaction mixture at 65 °C for 1 hour.

-

Stop the reaction by adding 50 µL of 100% acetonitrile.

-

Remove excess labeling reagent by passing the reaction mixture through a C18-based SPE mini-column.

-

The labeled glycans are now ready for analysis by HILIC-FLD.

Caption: Workflow for N-glycan labeling and analysis.

Suppliers

2'-Aminobenzanilide is available from various chemical suppliers.

| Supplier | Product Number (Example) | Purity |

| Tokyo Chemical Industry (TCI) | A3723 | >95.0% (T)(HPLC) |

| Biosynth | FA69913 | - |

| CP Lab Safety | - | min 95% |

| ChemicalBook | - | - |

| Finetech Industry Limited | - | - |

Part 2: 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid (CAS 428468-34-2)

This compound is a synthetic molecule with demonstrated antimicrobial properties.

Chemical and Physical Properties

The key physicochemical properties of 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 428468-34-2 | [9] |

| Molecular Formula | C₁₅H₁₂O₄ | [9] |

| Molecular Weight | 256.25 g/mol | [10] |

Synthesis

Biological Activity and Applications

4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid is a synthetic antimicrobial agent with activity against Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[9] It is reported to be inactive against methicillin-sensitive strains.[9] The proposed mechanism of action is the inhibition of bacterial protein synthesis through binding to the bacterial ribosome.[9]

Caption: Proposed mechanism of antimicrobial action.

Suppliers

This compound is available from specialized chemical suppliers.

| Supplier | Product Number (Example) |

| Biosynth | DSA46834 |

| ChemicalBook | - |

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of this compound derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

- 8. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-[(4-formylphenoxy)methyl]benzoic acid | 428468-34-2 | DSA46834 [biosynth.com]

- 10. 4-[(4-ForMylphenoxy)Methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 2-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methods for 2-aminobenzanilide, a crucial intermediate in the pharmaceutical and chemical industries. The following sections detail various synthetic routes, complete with experimental protocols, comparative data, and visual representations of the reaction pathways to aid in research and development.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: formation of the amide bond from isatoic anhydride (B1165640), reduction of a nitro-substituted precursor, and direct amidation or acylation reactions. Each of these approaches offers distinct advantages and is suited for different starting materials and desired scales of production.

Synthesis from Isatoic Anhydride

The reaction of isatoic anhydride with an appropriate amine is a widely utilized and versatile method for preparing 2-aminobenzamides, including this compound. This method is favored for its generally high yields and the commercial availability of isatoic anhydride. The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation.[1][2] Both conventional heating and microwave-assisted protocols have been successfully employed.[1][2][3][4]

| Entry | Amine | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Aniline (B41778) | Conventional Heating | DMF | Reflux | - | High | [1] |

| 2 | p-Toluidine (B81030) | Conventional Heating | Benzene (B151609) | Reflux | - | 97 | [1][2] |

| 3 | 4-Fluoroaniline (B128567) | Conventional Heating | DMF | - | - | 72 | [1] |

| 4 | 4-Fluoroaniline | Microwave (140W) | DMF (drops) | - | 10 min | 65 | [1] |

| 5 | Isopropylamine | Conventional Heating | Ethylene Dichloride | 55 | 3 h | 90.9 | [1] |

| 6 | Phenyl hydrazine | Conventional Heating | Ethanol | Reflux | 2 h | 80 | [5] |

Protocol 1.1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide [1][2]

-

Dissolve isatoic anhydride (1 equivalent) in a suitable amount of dimethylformamide (DMF) in a round-bottom flask.

-

Add p-toluidine (1 equivalent) to the solution.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.

Protocol 1.2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide [1]

-

In a microwave-safe reaction vessel, combine isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).

-

Add a few drops of DMF to the mixture.

-

Expose the reaction mixture to microwave irradiation at 140 W for 10 minutes.

-

After cooling the reaction vessel to room temperature, add ice-cold water to induce precipitation.

-

Filter the solid precipitate and wash it with cold water to collect the desired product.

-

Further purification can be achieved through recrystallization if necessary.

Caption: Synthesis of this compound from Isatoic Anhydride.

Synthesis via Reduction of Nitro-Aromatics

Another common strategy involves the reduction of a nitro group on an aromatic precursor to an amine. This approach is advantageous when the corresponding nitro-aromatic starting material is readily available. The reduction can be achieved using various reducing agents.

This two-step method involves the initial formation of a 2-nitrobenzamide, followed by the reduction of the nitro group.

Protocol 2.1.1: Synthesis of 2-Nitrobenzoyl Chloride [6]

-

A mixture of 2-nitrobenzoic acid (5 g) and thionyl chloride (5 ml) is heated under reflux for 30 minutes.

-

The mixture is then concentrated in vacuo.

-

The residue is dissolved in dry toluene (B28343) (20 ml), and the volatile material is evaporated. This step is repeated to ensure the removal of excess thionyl chloride.

-

The resulting 2-nitrobenzoyl chloride is then used in the subsequent step without further purification.

Protocol 2.1.2: Amidation of 2-Nitrobenzoyl Chloride and Subsequent Reduction

-

The prepared 2-nitrobenzoyl chloride is dissolved in a suitable solvent such as methylene (B1212753) chloride.

-

This solution is added to a solution of the desired amine (e.g., aniline) and a base (e.g., triethylamine) at 0°C.

-

After the reaction is complete, the mixture is washed with water, dried, and evaporated to yield the N-substituted-2-nitrobenzamide.

-

The nitro group of the N-substituted-2-nitrobenzamide is then reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl2/HCl or Fe/HCl) to yield this compound.

Caption: Synthesis from 2-Nitrobenzoyl Chloride.

A patented method describes a one-step synthesis of 2-aminobenzaldehyde (B1207257) from o-nitrotoluene, which can then be converted to this compound.[7]

Protocol 2.2: Synthesis of 2-Aminobenzaldehyde from o-Nitrotoluene [7]

-

o-Nitrotoluene is used as the starting material with an alcohol as the solvent.

-

Sodium polysulfide (Na2Sx, where x = 2-4) is added to the reaction mixture.

-

The mixture is stirred and reacted at a temperature of 65-85°C for 1-5 hours.

-

After the reaction is complete, the reaction liquid is subjected to post-treatment to obtain 2-aminobenzaldehyde with a reported yield of up to 96.86%.

This 2-aminobenzaldehyde can then be used in subsequent reactions to form this compound.

Caption: One-Step Synthesis of 2-Aminobenzaldehyde.

Direct Catalytic Amidation

Recent advances in catalysis have enabled the direct formation of amide bonds, offering more atom-economical and environmentally friendly routes.

An efficient method for the synthesis of 2-aminobenzaldehyde derivatives involves the iridium(III)-catalyzed C-H amidation of aldimines with acyl azides.[8] This approach provides excellent site selectivity and functional group compatibility. The resulting 2-aminobenzaldehyde can then be further functionalized.

While a detailed experimental protocol for the synthesis of this compound itself via this specific catalytic method is not provided in the search results, the general principle represents a modern and powerful strategy for the formation of such compounds.

Caption: Iridium-Catalyzed C-H Amidation.

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The reaction of isatoic anhydride with aniline remains a robust and high-yielding method. Reductive approaches from nitro-aromatics offer a valuable alternative, particularly when the corresponding nitro compounds are readily accessible. Emerging catalytic methods, such as direct C-H amidation, represent the forefront of efficient and sustainable synthesis, promising more direct and atom-economical pathways in the future. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 8. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 2-Aminobenzanilide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzanilide (IUPAC name: 2-amino-N-phenylbenzamide) is a versatile organic compound that has transitioned from a simple chemical intermediate to a privileged scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of its history, physicochemical properties, synthesis methodologies, and its evolution as a critical building block in drug discovery and material science. Detailed experimental protocols and structured data are presented to serve as a practical resource for scientific professionals.

Introduction and Chemical Identity

This compound, with the CAS Number 4424-17-3, is an aromatic amide featuring both an aniline (B41778) and a benzamide (B126) moiety.[1][2][3] This unique arrangement of functional groups—a primary aromatic amine and a secondary amide—confers upon it a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide range of heterocyclic systems and complex organic molecules. Its structure allows for multiple points of chemical modification, rendering it an attractive starting point for the development of compound libraries.

History and Discovery

While the precise first synthesis of this compound is not prominently documented, its history is intrinsically linked to the advancements in organic and dye chemistry in the early 20th century. The related isomer, 4'-aminobenzanilide, was first synthesized during this period for investigations into aromatic amides as precursors for the dye manufacturing industry.[4] The development of classical synthetic reactions that enabled the formation of C-N bonds, such as the Ullmann condensation and Goldberg reaction, provided the foundational chemistry for producing aminobenzanilides.[5][6]

Initially, this compound was likely regarded as a chemical intermediate. However, its significance grew substantially with the discovery that it serves as a key precursor for synthesizing quinazolinones and other heterocyclic scaffolds. In recent decades, its role has pivoted towards medicinal chemistry, where the this compound core is recognized as a key structural motif in various classes of therapeutic agents, including histone deacetylase (HDAC) inhibitors, antimicrobials, and anticoagulants.[1][2][7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound have been well-characterized. This data is crucial for its application in synthesis and for its identification.

| Property | Value | Reference(s) |

| CAS Number | 4424-17-3 | [1][2][3] |

| IUPAC Name | 2-amino-N-phenylbenzamide | [1][3] |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2][3] |

| Molecular Weight | 212.25 g/mol | [1][2][3] |

| Melting Point | 132 - 134 °C | [1][2] |

| Boiling Point | 309.6 °C (at 760 mmHg) | [1] |

| Appearance | Off-white powder | |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | [4] |

| ¹H NMR (DMSO-d₆) | δ ~10.1 (s, 1H, NH-amide), δ 7.0-7.8 (m, 9H, Ar-H), δ ~6.5 (s, 2H, NH₂) | |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~148 (C-NH₂), plus aromatic signals between δ 115-140 | |

| Key IR Bands (KBr) | ~3470, 3380 cm⁻¹ (N-H stretch, amine), ~3300 cm⁻¹ (N-H stretch, amide), ~1630 cm⁻¹ (C=O stretch, Amide I) |

Key Synthesis Methodologies

Several reliable methods have been established for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Experimental Protocols

This is one of the most common and straightforward laboratory preparations.

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Isatoic anhydride (1.0 eq)

-

Aniline (1.0 eq)

-

Dimethylformamide (DMF) as solvent

-

-

Procedure: a. Dissolve isatoic anhydride in a suitable amount of DMF in the round-bottom flask. b. Add aniline to the solution. c. Heat the reaction mixture to reflux (typically 120-150 °C). d. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed. This process involves the nucleophilic attack of aniline, followed by ring-opening and spontaneous decarboxylation. e. After completion, cool the mixture to room temperature. f. Pour the reaction mixture into ice-cold water to precipitate the crude product. g. Collect the solid by vacuum filtration and wash thoroughly with cold water. h. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

This method offers a significant reduction in reaction time.

-

Apparatus Setup: Use a microwave-safe reaction vessel equipped with a magnetic stirrer in a dedicated laboratory microwave reactor.

-

Reagents:

-

Isatoic anhydride (1.0 eq)

-

Aniline (1.0 eq)

-

A few drops of DMF (as a high-dielectric medium)

-

-

Procedure: a. Combine isatoic anhydride and aniline in the microwave vessel. Add a few drops of DMF. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture with microwaves (e.g., 140-420 W) for a short duration (typically 5-15 minutes). d. After irradiation, cool the vessel to room temperature. e. Add ice-cold water to the mixture to precipitate the product. f. Filter, wash, and recrystallize the product as described in Protocol 1.

-

Sample Preparation (NMR): a. Dissolve approximately 10-15 mg of purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). b. Transfer the solution to a standard 5 mm NMR tube.

-

¹H and ¹³C NMR Acquisition: a. Acquire spectra on a 400 MHz or higher field NMR spectrometer. b. For ¹H NMR, expect the amide proton as a singlet around δ 10.1 ppm, the aromatic protons as a complex multiplet between δ 7.0-7.8 ppm, and the primary amine protons as a broad singlet around δ 6.5 ppm. c. For ¹³C NMR, expect the carbonyl carbon around δ 168 ppm and the aromatic carbons in the δ 115-150 ppm range.

-

Sample Preparation (IR): a. Prepare a KBr (potassium bromide) pellet by mixing ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr. b. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.

-

FTIR Spectrum Acquisition: a. Acquire the spectrum using an FTIR spectrometer. b. Key characteristic peaks to identify include the distinct double peak of the primary amine N-H stretch (~3470 and 3380 cm⁻¹), the secondary amide N-H stretch (~3300 cm⁻¹), and the strong amide I C=O stretch (~1630 cm⁻¹).

Applications in Research and Development

The utility of this compound has expanded significantly from a simple intermediate to a cornerstone building block in multiple scientific domains.

Medicinal Chemistry and Drug Discovery

The this compound scaffold is prevalent in drug design. Its ability to form key hydrogen bonds and serve as a rigid core for appending various functional groups makes it highly valuable.

-

HDAC Inhibitors: Derivatives of this compound have been extensively explored as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[7] The benzamide portion often serves as a zinc-binding group that coordinates to the active site of the enzyme.

-

Antimicrobial Agents: The scaffold has been used to develop novel compounds with antibacterial and antifungal properties.[8]

-

Antimycobacterial Activity: The parent compound itself has demonstrated antimycobacterial activity and the ability to inhibit the production of pro-inflammatory cytokines.[2]

-

Anticoagulants: Certain derivatives have shown promise as inhibitors in biological pathways associated with blood coagulation.[1]

Material Science